molecular formula C13H22O B14632366 [3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol CAS No. 53889-46-6

[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol

Katalognummer: B14632366
CAS-Nummer: 53889-46-6
Molekulargewicht: 194.31 g/mol
InChI-Schlüssel: GZHJRNPLNUTCSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methylpentene group and a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor followed by the introduction of the methylpentene and methanol groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydrogen atoms on the cyclohexene ring or the methylpentene group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce different alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of specific functional groups on biological activity. Its interactions with enzymes and other biomolecules can provide insights into biochemical processes.

Medicine

In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs or treatments.

Industry

In industry, this compound can be used as an intermediate in the production of fragrances, flavors, and other specialty chemicals. Its unique properties make it valuable for various industrial applications.

Wirkmechanismus

The mechanism of action of [3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic processes, and other cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [3-Methyl-3-(4-methylpent-3-en-1-yl)oxirane-2-carbaldehyde]: This compound has a similar structure but includes an oxirane ring instead of a cyclohexene ring.

    [1,4-(4-Methylpent-3-en-1-yl)furan-2(5H)-one]:

    [3-(4-Methylpent-3-en-1-yl)pent-2-enedioyl-CoA]: This compound is involved in metabolic pathways and has a similar side chain structure.

Uniqueness

The uniqueness of [3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol lies in its specific combination of functional groups and ring structures

Eigenschaften

CAS-Nummer

53889-46-6

Molekularformel

C13H22O

Molekulargewicht

194.31 g/mol

IUPAC-Name

[3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]methanol

InChI

InChI=1S/C13H22O/c1-11(2)5-3-6-12-7-4-8-13(9-12)10-14/h5,9,13-14H,3-4,6-8,10H2,1-2H3

InChI-Schlüssel

GZHJRNPLNUTCSY-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCC1=CC(CCC1)CO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.